Cas no 1087345-72-9 (2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride)

2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride is a chemically synthesized derivative of thiazole, featuring both an aminoethyl and carboxylic acid functional group. The hydrochloride salt enhances its stability and solubility, making it suitable for various research and pharmaceutical applications. This compound is particularly valuable in medicinal chemistry as a building block for the development of heterocyclic compounds, including potential bioactive molecules. Its structural versatility allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery. The presence of the thiazole ring contributes to its potential as a scaffold for designing enzyme inhibitors or receptor modulators. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride structure
1087345-72-9 structure
商品名:2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
CAS番号:1087345-72-9
MF:C6H9ClN2O2S
メガワット:208.665858983994
MDL:MFCD21090470
CID:4570678
PubChem ID:52988206

2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
    • 2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride
    • 2-(8-aminoethyl)thiazole-4-carboxylic acid hydrochloride
    • 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
    • MDL: MFCD21090470
    • インチ: 1S/C6H8N2O2S.ClH/c1-3(7)5-8-4(2-11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H
    • InChIKey: HBMKYYNJCYQFKF-UHFFFAOYSA-N
    • ほほえんだ: Cl.S1C=C(C(=O)O)N=C1C(C)N

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • トポロジー分子極性表面積: 104

2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM443773-500mg
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
1087345-72-9 95%+
500mg
$876 2023-01-01
Enamine
EN300-270158-5.0g
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
1087345-72-9 95.0%
5.0g
$2774.0 2025-03-20
Enamine
EN300-270158-0.25g
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
1087345-72-9 95.0%
0.25g
$474.0 2025-03-20
Chemenu
CM443773-250mg
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
1087345-72-9 95%+
250mg
$565 2023-01-01
Enamine
EN300-270158-10g
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
1087345-72-9 95%
10g
$4114.0 2023-09-11
Aaron
AR01B3EF-1g
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
1087345-72-9 95%
1g
$1340.00 2025-02-09
A2B Chem LLC
AV96139-5g
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
1087345-72-9 94%
5g
$2955.00 2024-04-20
A2B Chem LLC
AV96139-10g
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
1087345-72-9 94%
10g
$4366.00 2024-04-20
1PlusChem
1P01B363-250mg
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
1087345-72-9 95%
250mg
$562.00 2025-03-19
1PlusChem
1P01B363-100mg
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
1087345-72-9 95%
100mg
$403.00 2025-03-19

2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride 関連文献

2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochlorideに関する追加情報

Introduction to 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride (CAS No. 1087345-72-9)

2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride (CAS No. 1087345-72-9) is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework comprising a thiazole core substituted with an aminoethyl group and a carboxylic acid hydrochloride salt, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery. The thiazole moiety, known for its stability and biological activity, serves as a privileged scaffold in the design of bioactive molecules, while the aminoethyl side chain introduces additional functional flexibility, making this compound a valuable intermediate in the synthesis of more complex pharmacophores.

The chemical structure of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride can be described as a derivative of thiazole, where the 4-position of the thiazole ring is esterified with a carboxylic acid group, and the 1-position is linked to a 1-aminoethyl chain. This configuration imparts both hydrophilic and lipophilic properties to the molecule, enhancing its solubility and bioavailability in various solvents. The hydrochloride salt form further improves its stability and crystallinity, making it an ideal candidate for further chemical modifications and pharmaceutical applications.

In recent years, 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride has been extensively studied for its potential in developing novel therapeutic agents. The thiazole scaffold is well-documented for its role in various biological processes, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. Researchers have leveraged this scaffold to design molecules that interact with specific biological targets, leading to the discovery of several lead compounds in preclinical studies. The presence of the aminoethyl group in 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride allows for further derivatization via amide or urea linkages, expanding its utility in constructing peptidomimetics and enzyme inhibitors.

One of the most compelling aspects of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride is its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological pathways and are often targeted in the treatment of chronic diseases such as cancer and HIV/AIDS. The thiazole ring provides a rigid core that can be optimized to fit into the active site of proteases, while the aminoethyl group can be used to introduce hydrogen bonding interactions or to modulate solubility. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against various proteases, including matrix metalloproteinases (MMPs) and cathepsins. These findings highlight the potential of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride as a key intermediate in developing next-generation protease inhibitors.

Another area where 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride has shown promise is in the development of kinase inhibitors. Kinases are enzymes that regulate cell signaling pathways and are implicated in numerous diseases, particularly cancer. The ability to design small-molecule inhibitors that selectively target specific kinases has been a major focus in drug discovery over the past decade. The thiazole core of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride can be modified to interact with key residues in the ATP-binding pocket of kinases, while the aminoethyl group can be used to fine-tune binding affinity and selectivity. Preliminary data suggest that derivatives of this compound exhibit inhibitory activity against several kinases involved in cancer progression, making it a promising candidate for further investigation.

The synthesis of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the synthesis begins with the preparation of a thiazole derivative followed by functionalization at the 4-position with a carboxylic acid group. The introduction of the aminoethyl side chain is achieved through nucleophilic substitution or other coupling reactions. Advances in synthetic methodologies have enabled researchers to streamline these processes using greener solvents and catalysts, reducing waste and improving efficiency. These developments not only enhance the scalability of producing 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride but also align with global efforts toward sustainable chemistry.

The pharmacological properties of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride have been further explored through computational modeling and experimental studies. Molecular docking simulations have been used to predict how this compound interacts with biological targets such as enzymes and receptors. These simulations help identify key binding interactions and provide insights into potential drug-drug interactions or side effects before costly experimental trials are conducted. Additionally,in vitro assays have been performed to evaluate the biological activity of derivatives of this compound against various disease-related targets. These studies have revealed promising leads that warrant further investigation into their therapeutic potential.

In conclusion,2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride (CAS No. 1087345-72-9) represents a versatile building block in pharmaceutical chemistry with significant applications in drug discovery and development。 Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various diseases。 As research continues to uncover new biological functions and synthetic strategies,the importance của this compound is expected to grow,further solidifying its role as a cornerstone in medicinal chemistry。 Future studies should focus on optimizing synthetic routes,exploring new derivatives,and conducting preclinical trials to evaluate its potential as a lead compound for next-generation therapeutics。

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